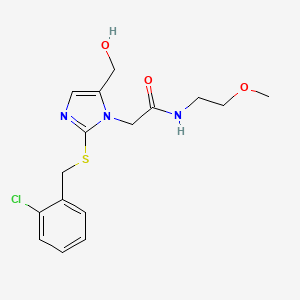

N-Hydroxycyclopentanecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

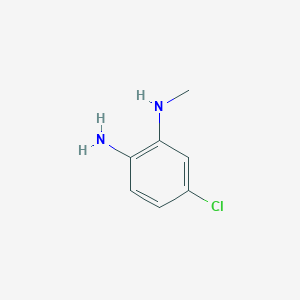

N-Hydroxycyclopentanecarboximidamide (HCCA) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HCCA is a cyclic amidine that contains an N-hydroxy group, which makes it a versatile molecule for various chemical reactions.

Applications De Recherche Scientifique

Biomedical Applications and Cell Imaging

N-Hydroxycyclopentanecarboximidamide, as part of sulfur and nitrogen binary doped carbon dots (S,N-CDs), has been synthesized through the hydrothermal treatment for biomedical applications. These applications include probing doxycycline in living cells and enabling multicolor cell imaging. The S,N-CDs exhibit high stability in aqueous solutions, high quantum yield, and good photostability. Notably, the fluorescence of S,N-CDs is specifically quenched by doxycycline, allowing for a convenient turn-off assay of doxycycline. This characteristic makes these S,N-CDs potentially useful in fields like food safety, environmental monitoring, and cancer therapy research due to their biocompatibility, low cytotoxicity, and sensitivity (Xue et al., 2016).

Ulcer Prevention and Wound Healing

This compound, in the form of doxycycline and amoxicillin loaded into magnesium aluminium layer double hydroxide nanocomposites, has been explored for novel medical applications such as ulcer prevention and wound healing treatment. These nanocomposites have shown significant potential in preventing ulcer formation and improving the wound healing process compared to traditional microscale systems or commercial standard drugs. The ability to convert antibiotics into Nanoform has been highlighted as particularly important, revealing novel pharmacological properties from these antibiotics and indicating their safe use in biomedical applications (El-Ela et al., 2019).

Metal Chelation and Drug Development

Hydroxypyridinones (HPs), a family of N-heterocyclic core chelators, have seen significant attention due to their metal-coordination, manipulability, and biocompatibility. This compound as part of HPs has been utilized in developing new pharmaceutical drugs for various applications, including metal chelation for sequestration or passivation of metal overload, and as metallodrugs for diagnostic or therapeutic purposes. The metal chelating properties of HP derivatives, especially 3-hydroxy-4-pyridinone derivatives, have been used to enhance their biological properties such as bioavailability and specific bio-targeting abilities (Santos et al., 2012).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxycyclopentanecarboximidamide can be achieved through a multistep reaction pathway involving the conversion of a cyclopentanecarboxylic acid to an N-hydroxycyclopentanecarboximidamide.", "Starting Materials": [ "Cyclopentanecarboxylic acid", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Thionyl chloride", "Triethylamine", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Conversion of cyclopentanecarboxylic acid to cyclopentanecarboxylic acid chloride using thionyl chloride and triethylamine as a catalyst.", "Step 2: Reaction of cyclopentanecarboxylic acid chloride with hydroxylamine hydrochloride in methanol to form N-hydroxycyclopentanecarboxamide.", "Step 3: Conversion of N-hydroxycyclopentanecarboxamide to N-hydroxycyclopentanecarboximidamide using sodium hydroxide and diethyl ether as a solvent." ] } | |

| 1942923-13-8 | |

Formule moléculaire |

C6H12N2O |

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

N'-hydroxycyclopentanecarboximidamide |

InChI |

InChI=1S/C6H12N2O/c7-6(8-9)5-3-1-2-4-5/h5,9H,1-4H2,(H2,7,8) |

Clé InChI |

FJABAFACLDVRTR-UHFFFAOYSA-N |

SMILES isomérique |

C1CCC(C1)/C(=N\O)/N |

SMILES |

C1CCC(C1)C(=NO)N |

SMILES canonique |

C1CCC(C1)C(=NO)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)

![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)

![Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2551442.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)

![1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone](/img/structure/B2551455.png)